

Ampelopsin G: A Technical Guide to its Antiinflammatory Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin G, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in plants of the genus Ampelopsis.[1] Emerging research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.[2][3] This technical guide provides an indepth overview of the molecular mechanisms underlying the anti-inflammatory effects of **Ampelopsin G**, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for investigating its activity, and visualizes the intricate signaling cascades involved.

Core Mechanisms of Anti-inflammatory Action

Ampelopsin G exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The key molecular targets include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, and the NLRP3 inflammasome.[2][4]

Inhibition of the NF-κB Signaling Pathway



The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Ampelopsin G has been shown to significantly inhibit NF-κB activation.[2][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2] This blockade of NF-κB nuclear translocation leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[5]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38 and JNK, plays a crucial role in cellular responses to external stressors, including inflammation.[6] **Ampelopsin G** has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, without affecting the ERK1/2 pathway.[6][7] By inhibiting the activation of these key kinases, **Ampelopsin G** can further curtail the inflammatory cascade.

Attenuation of the JAK2/STAT3 Signaling Pathway

The JAK/STAT pathway is another critical signaling route for a variety of cytokines and growth factors involved in inflammation. **Ampelopsin G** has been found to markedly reduce the phosphorylation of JAK2 and STAT3, and inhibit the nuclear translocation of STAT3.[4] This inhibition contributes to its broad anti-inflammatory profile by interfering with the signaling of numerous pro-inflammatory cytokines.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[8] **Ampelopsin G** has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a decrease in the secretion of these key cytokines.[8] This action is particularly relevant for inflammatory conditions where the NLRP3 inflammasome plays a central pathogenic role.



Quantitative Effects of Ampelopsin G on Inflammatory Mediators

The inhibitory effects of **Ampelopsin G** on key signaling pathways translate into a quantifiable reduction in the production of various pro-inflammatory molecules. The following tables summarize the dose-dependent effects of **Ampelopsin G** on nitric oxide, pro-inflammatory cytokines, and other mediators of inflammation.

Table 1: Effect of **Ampelopsin G** on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Cell Type	Stimulant	Ampelopsin G Concentrati on	% Inhibition of NO Production	% Inhibition of PGE2 Production	Reference
RAW264.7 Macrophages	LPS	Dose- dependent	Significant inhibition	Not specified	[2]
BV2 Microglia	LPS	Non-cytotoxic range	Significant decrease	Significant decrease	[4]
Primary Microglia	LPS	Non-cytotoxic range	Significant decrease	Significant decrease	[4]

Table 2: Effect of **Ampelopsin G** on Pro-inflammatory Cytokine Production



Cell Type/Anima I Model	Stimulant	Ampelopsin G Concentrati on/Dose	Cytokine	% Inhibition/R eduction	Reference
RAW264.7 Macrophages	LPS	Dose- dependent	TNF-α	Significant inhibition	[2]
RAW264.7 Macrophages	LPS	Dose- dependent	IL-1β	Significant inhibition	[2]
RAW264.7 Macrophages	LPS	Dose- dependent	IL-6	Significant inhibition	[2]
BV2 Microglia	LPS	Non-cytotoxic range	TNF-α	Obvious reduction	[4]
BV2 Microglia	LPS	Non-cytotoxic range	IL-1β	Obvious reduction	[4]
BV2 Microglia	LPS	Non-cytotoxic range	IL-6	Obvious reduction	[4]
PHA- stimulated PBMCs	РНА	50 μg/mL	IFNy	99%	[8]
PHA- stimulated PBMCs	РНА	50 μg/mL	IL-12	61%	[8]
PHA- stimulated PBMCs	РНА	50 μg/mL	IL-17a	94%	[8]
PHA- stimulated PBMCs	РНА	50 μg/mL	IL-2	80%	[8]

Table 3: Effect of Ampelopsin G on Inflammatory Gene and Protein Expression

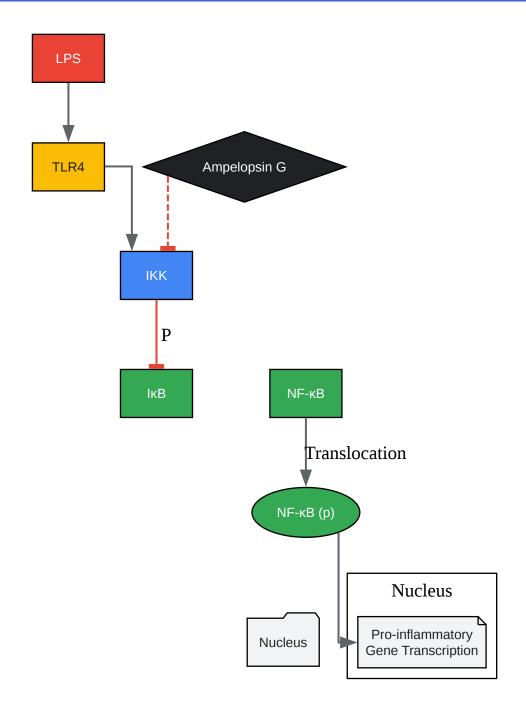


Cell Type	Stimulant	Ampelopsin G Concentrati on	Target Gene/Protei n	Effect	Reference
RAW264.7 Macrophages	LPS	Dose- dependent	iNOS	Suppressed expression	[2]
BV2 Microglia	LPS	Non-cytotoxic range	iNOS	Suppressed mRNA and protein levels	[4]
BV2 Microglia	LPS	Non-cytotoxic range	COX-2	Suppressed mRNA and protein levels	[4]
LPS- stimulated blood leukocytes	LPS	50 μg/mL	NLRP3	Reduced gene expression	[8]
LPS- stimulated blood leukocytes	LPS	50 μg/mL	Caspase-1	Reduced gene expression	[8]
LPS- stimulated blood leukocytes	LPS	50 μg/mL	IL-1β	Reduced gene expression	[8]

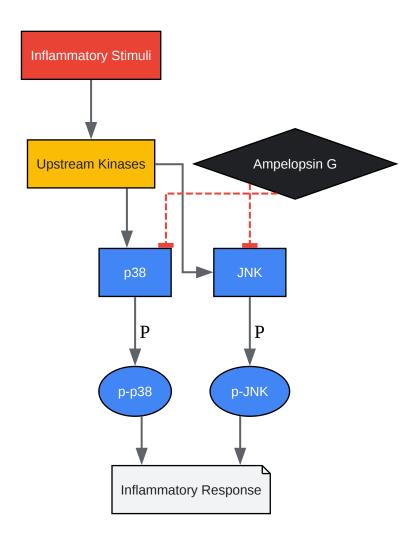
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Ampelopsin G**.

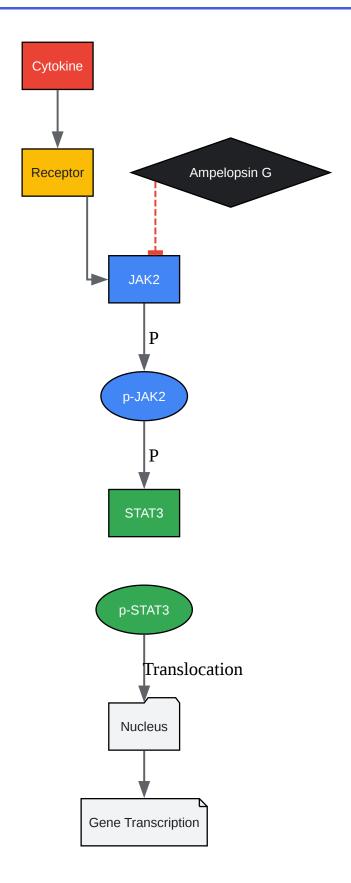




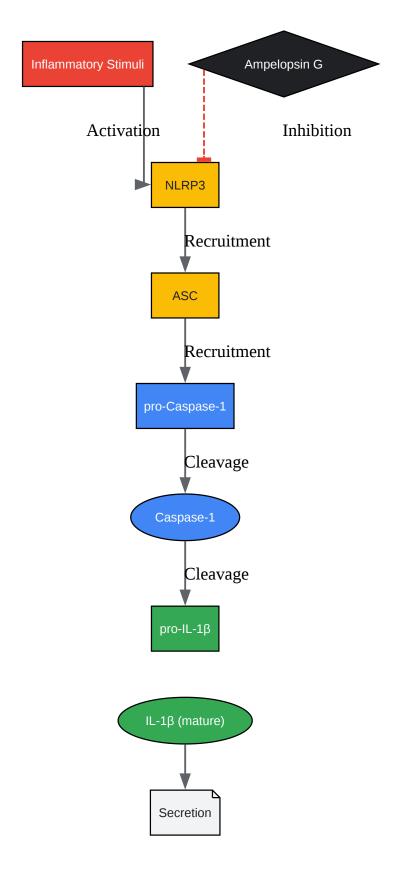












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